The synthesis of vidarabine monophosphate, which is crucial for its activation in biological systems, involves several steps:
Vidarabine has a chemical formula of and a molecular weight of approximately 267.24 g/mol. The structure consists of a purine base (adenine) linked to a D-arabinofuranose sugar. The stereochemistry of the compound plays a significant role in its biological activity, particularly its ability to mimic natural nucleosides during DNA synthesis.
The structure can be represented as follows:
This configuration allows vidarabine to be phosphorylated into its active form, vidarabine triphosphate, which is essential for its mechanism of action against viral DNA polymerases .
The primary chemical reactions involving vidarabine include:
These reactions highlight the compound's role as both an inhibitor and substrate for viral enzymes.
Vidarabine operates through a dual mechanism:
This mechanism effectively halts viral replication and contributes to the therapeutic efficacy of vidarabine against herpes viruses .
Vidarabine exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic application in treating viral infections .
Vidarabine is primarily used in clinical settings for:
Research continues into developing prodrugs and derivatives that enhance the efficacy and reduce side effects associated with vidarabine therapy .
The discovery of vidarabine monohydrate (ara-A) traces directly to groundbreaking work on marine natural products in the 1950s. Bergmann and colleagues isolated two unprecedented nucleosides—spongothymidine (ara-T) and spongouridine (ara-U)—from the Caribbean sponge Tethya crypta (later reclassified as Cryptotethya crypta). These compounds exhibited a revolutionary structural feature: a β-D-arabinofuranose sugar moiety instead of the β-D-ribofuranose typical of mammalian nucleosides [2] [9]. This marked the first identification of arabinose-containing nucleosides in nature, challenging prevailing biochemical paradigms and revealing marine organisms as reservoirs of novel chemical scaffolds [2]. Bergmann’s structural elucidation demonstrated that the arabinose configuration conferred unique biochemical properties, including resistance to enzymatic degradation and altered base-pairing capabilities. These insights provided the essential chemical blueprint for designing synthetic nucleoside analogues with potential biological activity, directly inspiring the development of vidarabine and its congener cytarabine (ara-C) [1] [6].
Table 1: Key Marine Nucleosides and Their Structural Impact
Natural Product | Source Organism | Nucleobase | Sugar Moiety | Significance |
---|---|---|---|---|
Spongouridine (ara-U) | Tethya crypta | Uracil | β-D-arabinofuranose | First natural arabinonucleoside; inspired vidarabine synthesis |
Spongothymidine (ara-T) | Tethya crypta | Thymine | β-D-arabinofuranose | Demonstrated antiviral/antitumor potential of arabinose configuration |
Vidarabine (ara-A) | Synthetic/Streptomyces | Adenine | β-D-arabinofuranose | First marine-inspired FDA-approved antiviral drug |
In 1960, Bernard Randall Baker and his team at the Stanford Research Institute (SRI International) achieved the first total chemical synthesis of vidarabine (9-β-D-arabinofuranosyladenine). This work was part of a systematic effort to develop arabinose-based nucleoside analogues as potential anticancer agents, leveraging Bergmann’s discoveries [1] [6]. Baker’s synthetic route involved:
Initially investigated for cancer chemotherapy due to its inhibition of DNA synthesis in rapidly dividing cells, vidarabine’s development trajectory shifted dramatically in 1964. French virologists M. Privat de Garilhe and J. De Rudder demonstrated its potent in vitro activity against herpes simplex virus (HSV) and vaccinia virus, revealing its selective inhibition of viral replication [1] [4]. This discovery redirected research toward antiviral applications. Clinical validation came through the work of Dr. Richard J. Whitley at the University of Alabama (1976), who established vidarabine’s efficacy via intravenous administration in severe herpesvirus infections, including herpes simplex encephalitis and neonatal herpes [2] [4]. Whitley’s trials showed significant reductions in mortality and viral shedding, leading to FDA approval in 1976 for systemic herpesvirus infections—making vidarabine the first systemically administered antiviral drug licensed in the United States [1] [6]. Its mechanism—phosphorylation to ara-ATP, which competitively inhibits viral DNA polymerase and incorporates into viral DNA causing chain termination—explained its specificity, especially as ara-ATP persisted longer in virus-infected cells [1] [8]. Despite later being superseded by acyclovir due to better pharmacokinetics, vidarabine remained critical for treating acyclovir-resistant HSV and varicella-zoster virus (VZV) strains [1] [2].
While vidarabine was initially synthesized chemically, its natural occurrence in microorganisms was confirmed in 1972 when it was isolated from the actinobacterium Streptomyces antibioticus [1] [5]. This discovery revealed that marine-inspired compounds could also be produced by terrestrial microbes, expanding biotechnological production strategies. The complete biosynthetic pathway remained enigmatic until 2017, when genomic analysis of S. antibioticus identified a 10-gene cluster responsible for vidarabine biosynthesis [1] [9]. Key findings included:
Table 2: Key Genes in the Vidarabine Biosynthetic Cluster of S. antibioticus
Gene | Function | Role in Vidarabine Biosynthesis |
---|---|---|
vidA | Arabinosyltransferase | Transfers arabinose to adenine |
vidB | Phosphorylase | Activates sugar precursor |
vidC | Kinase | Phosphorylates vidarabine |
pntA | Deaminase inhibitor | Produces pentostatin to protect vidarabine from ADA |
vidR | Transcriptional regulator | Controls cluster expression |
Chemical Table: Vidarabine Monohydrate
Property | Value/Description |
---|---|
Systematic Name | (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol monohydrate |
Molecular Formula | C₁₀H₁₃N₅O₄·H₂O |
Molecular Weight | 285.27 g/mol |
CAS Number | 24356-66-9 |
Appearance | White to almost white crystalline powder |
Melting Point | 253°C (decomposition) |
Optical Rotation | -2° to -4° (c=1, DMF) |
Natural Source | Streptomyces antibioticus |
Semisynthetic Precursor | Spongouridine (from Tethya crypta) |
Primary Storage | 2–8°C |
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